molecular formula C6H5BrClN B6594334 4-Bromo-2-(chloromethyl)pyridine CAS No. 1001463-32-6

4-Bromo-2-(chloromethyl)pyridine

Cat. No.: B6594334
CAS No.: 1001463-32-6
M. Wt: 206.47 g/mol
InChI Key: JJTOQZAHQZOCKN-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 4-position and a chloromethyl (-CH₂Cl) group at the 2-position of the pyridine ring. Pyridine derivatives with halogen and alkyl halide substituents are pivotal intermediates in pharmaceutical and materials chemistry due to their reactivity in cross-coupling reactions, nucleophilic substitutions, and as building blocks for complex heterocycles . The chloromethyl group enhances electrophilic reactivity, enabling functionalization at the methyl position, while the bromine atom facilitates Suzuki-Miyaura couplings .

Properties

IUPAC Name

4-bromo-2-(chloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-5-1-2-9-6(3-5)4-8/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTOQZAHQZOCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693281
Record name 4-Bromo-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001463-32-6
Record name 4-Bromo-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Bromination Using Catalytic Systems

Bromination of pyridine derivatives often requires directing groups to achieve regioselectivity. For instance, the presence of a methyl group at the 2-position can direct electrophilic bromination to the 4-position. This method parallels techniques described in bromination processes for phenolic compounds, where tertiary amine hydrochlorides enhance selectivity. In pyridine systems, analogous conditions—using bromine (Br₂) in the presence of triethylamine hydrochloride—may facilitate 4-bromination while minimizing side reactions.

Reaction Conditions

  • Substrate : 2-Methylpyridine

  • Catalyst : Triethylamine hydrochloride (3–6 wt%)

  • Solvent : Chlorobenzene or dichloromethane

  • Temperature : 0–20°C

  • Yield : ~85–90% (theoretical)

This approach avoids the formation of 2,6-dibromo isomers, a common challenge in pyridine bromination.

Chloromethylation via Radical Substitution

Following bromination, the methyl group at the 2-position undergoes chlorination to form the chloromethyl moiety. Radical chlorination using chlorine gas (Cl₂) under UV light or initiators like azobisisobutyronitrile (AIBN) is effective. Alternatively, sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) can be employed under controlled conditions.

Optimized Protocol

  • Substrate : 4-Bromo-2-methylpyridine

  • Chlorinating Agent : Cl₂ (gaseous) with AIBN

  • Solvent : Carbon tetrachloride (CCl₄)

  • Temperature : 60–80°C

  • Reaction Time : 12–24 hours

  • Yield : ~75–80%

Metal-Mediated Cross-Coupling Approaches

Transition-metal catalysis offers an alternative route, particularly for constructing the pyridine backbone with pre-installed halogen and chloromethyl groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enable the integration of boronic acid derivatives into halogenated intermediates.

Suzuki Coupling for Pyridine Functionalization

A representative method involves coupling 2-chloro-4-bromopyridine with a chloromethyl-bearing boronic ester. This strategy requires precise ligand selection to avoid dehalogenation side reactions.

Key Parameters

  • Catalyst : Pd(OAc)₂ with triphenylphosphine

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Acetonitrile-water (4:1)

  • Temperature : 80–100°C

  • Yield : ~70%

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and safety. Continuous flow reactors and automated systems are employed to handle exothermic reactions and hazardous reagents like bromine and chlorine gas.

Melt Bromination Techniques

In solvent-free systems, 2-methylpyridine is brominated in the melt phase. The temperature is gradually increased from 0°C to 60°C to maintain fluidity and prevent decomposition. Triethylamine hydrochloride (3–6 wt%) ensures high regioselectivity, achieving >95% purity with <1% 6-bromo isomer.

Chlorination in Flow Reactors

Radical chlorination is conducted in tubular reactors with precise residence time control. This minimizes over-chlorination and enhances safety by reducing chlorine gas exposure.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Purity (%)
Directed BrominationHigh regioselectivity; minimal side productsRequires hazardous bromine gas85–9095+
Suzuki CouplingModular; compatible with diverse boronic acidsHigh catalyst costs; sensitive to moisture7090
Melt BrominationSolvent-free; scalable for industryHigh energy input; precise temp control needed90+95+

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-2-(chloromethyl)pyridine has the molecular formula C6H6BrClNC_6H_6BrClN. It features a pyridine ring substituted with both bromine and chloromethyl groups, which enhances its reactivity and allows for a wide range of chemical transformations. The presence of these halogen substituents makes it particularly useful in nucleophilic substitution reactions and coupling reactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity allows for the formation of complex molecules through substitution reactions.

Medicinal Chemistry

The compound is utilized in the development of biologically active molecules. Its derivatives have shown potential as therapeutic agents targeting various diseases, including cancer and infections. Research indicates that these derivatives exhibit significant antimicrobial and antifungal properties, enhancing their utility in drug development.

Materials Science

In materials science, this compound is employed in producing specialty chemicals and materials with specific properties. Its ability to form stable complexes with metal ions opens avenues for catalysis and coordination chemistry applications .

Antimicrobial Activity

A study published in Pyridine Compounds with Antimicrobial and Antiviral Activities highlights that pyridine derivatives, including those containing bromine and chlorine substitutions, demonstrate considerable antibacterial and antifungal activities. The presence of additional functional groups can enhance these properties further.

Pharmacological Potential

Research into pyridine derivatives indicates their exploration as potential therapeutic agents targeting cancer and inflammatory diseases. These compounds serve as core structures in designing kinase inhibitors, crucial for regulating cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
4-Bromo-2-(chloromethyl)pyridine C₆H₅BrClN Br (4), CH₂Cl (2) 206.47 (calc.) Reactive sites for cross-coupling
4-(Bromomethyl)pyridine C₆H₆BrN Br (4), CH₂Br (2) 188.02 Bromine analog; higher atomic weight
2,6-Bis(chloromethyl)pyridine C₇H₇Cl₂N CH₂Cl (2,6) 176.04 Dual chloromethyl groups; π-π stacking in crystals
4-Bromo-2-chloro-5-methylpyridine C₆H₅BrClN Br (4), Cl (2), CH₃ (5) 206.47 Methyl group enhances steric effects
2-Chloro-4-bromopyridine C₅H₃BrClN Br (4), Cl (2) 192.44 Positional isomer; smaller molecular weight

Key Observations :

  • Halogen vs. Alkyl Halide Groups : Bromine at the 4-position (as in this compound) offers superior leaving-group ability compared to chlorine, facilitating nucleophilic aromatic substitutions . The chloromethyl group at the 2-position provides a reactive site for further alkylation or oxidation .

Physical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility Molecular Weight
4-(Bromomethyl)pyridine 189–192 Soluble in polar aprotic solvents 188.02
2-(Chloromethyl)pyridine-HCl Not reported Water-soluble 164.02
2-Amino-4-(2-chloro-5-aryl)pyridine derivatives 268–287 Low water solubility 466–545

Key Observations :

  • Melting Points : Chloromethyl-substituted pyridines (e.g., 4-(Bromomethyl)pyridine) exhibit moderate melting points (~190°C), while bulkier derivatives with aryl groups (e.g., ) show higher melting points (268–287°C) due to enhanced intermolecular forces .

Table 3: Reactivity Comparison

Compound Name Key Reactions Applications
This compound Suzuki coupling, nucleophilic substitution Pharmaceutical intermediates, ligand synthesis
2,6-Bis(chloromethyl)pyridine Polymerization, coordination chemistry Metal-organic frameworks (MOFs)
4-(Bromomethyl)pyridine Grignard reactions, amine synthesis Benzoxazole derivatives, bioactives
2-Chloro-4-bromopyridine Buchwald-Hartwig amination Agrochemicals, heterocyclic scaffolds

Key Observations :

  • Cross-Coupling Reactivity : The bromine atom in this compound is amenable to Suzuki-Miyaura couplings, similar to 2-Chloro-4-bromopyridine .
  • Chloromethyl Group Utility : The CH₂Cl group can undergo nucleophilic displacement with amines or thiols, a feature exploited in the synthesis of hybrid drugs and ligands .

Table 4: Toxicity Data

Compound Name LD₅₀ (mM) Carcinogenicity Key Hazards
2-(Chloromethyl)pyridine-HCl 0.118 Noncarcinogen (Level F) Cytotoxic to BALB/c-3T3 cells
Bis(chloromethyl)ether (BCME) Not applicable Known carcinogen Respiratory toxicity
4-(Bromomethyl)pyridine Not reported Not classified Irritant (skin/eyes)

Key Observations :

  • Chloromethyl vs. Bromomethyl: While 2-(Chloromethyl)pyridine-HCl is classified as a noncarcinogen, compounds with multiple chloromethyl groups (e.g., BCME) are highly toxic, highlighting the importance of substituent number and position .
  • Cytotoxicity : The LD₅₀ of 0.118 mM for 2-(Chloromethyl)pyridine-HCl underscores the need for careful handling during synthesis .

Biological Activity

4-Bromo-2-(chloromethyl)pyridine is a heterocyclic aromatic compound characterized by a pyridine ring with bromine and chloromethyl substituents. Its molecular formula is C7H6BrClNC_7H_6BrClN. This compound has garnered attention for its biological activity, particularly in pharmacological applications, where it serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The dual halogen substitution in this compound enhances its reactivity compared to other pyridine derivatives. This unique structure allows it to interact effectively with biological targets, making it a candidate for drug development. The following table summarizes the structural features and characteristics of related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-(Chloromethyl)pyridinePyridine ring with a chloromethyl groupLess reactive than 4-bromo variant
4-Bromo-2,6-bis(chloromethyl)pyridineTwo chloromethyl groups on different positionsEnhanced reactivity due to dual halogen
4-Chloro-2-(bromomethyl)pyridinePyridine ring with chloro and bromo groupSimilar reactivity but different halogen positions
3-Bromo-2-(chloromethyl)pyridineBromo group at position 3Different regioselectivity influences reactivity

Pharmacological Applications

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. The presence of halogen substituents enhances its interaction with biological targets, which is crucial for drug development. Studies have shown that these derivatives can inhibit bacterial growth and exhibit antifungal activities against various pathogens.

Case Studies

  • Antimicrobial Activity : A study published in Pyridine Compounds with Antimicrobial and Antiviral Activities highlights that pyridine derivatives, including those with bromine and chlorine substitutions, demonstrate considerable antibacterial and antifungal activities. The presence of additional functional groups such as amino or hydroxy can further enhance these properties .
  • Pharmacological Potential : Another investigation into the synthesis of pyridine derivatives revealed that compounds similar to this compound are being explored as potential therapeutic agents targeting cancer and inflammatory diseases. These compounds serve as core structures in the design of kinase inhibitors, which play a vital role in regulating cellular processes.
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves binding to specific proteins or enzymes, thereby modulating signaling pathways associated with cell proliferation and survival. This interaction can lead to the inhibition of tumor growth or the promotion of apoptosis in cancerous cells .

Toxicological Considerations

Despite its promising biological activity, it is essential to consider the toxicological profile of this compound. Some studies indicate that halogenated compounds can exhibit carcinogenic properties under certain conditions. For instance, exposure to similar organohalogen compounds has been linked to endocrine disruption and potential carcinogenic effects in animal models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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